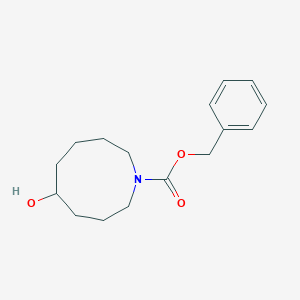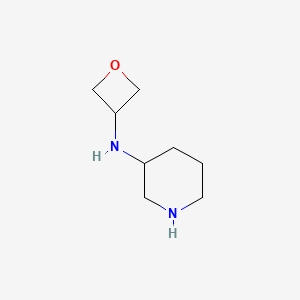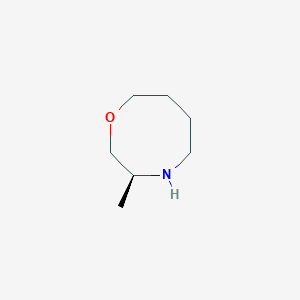
(S)-3-Methyl-1,4-oxazocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Methyl-1,4-oxazocane is a chiral heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1,4-oxazocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a suitable electrophile to form the oxazocane ring. The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired enantiomeric purity.
化学反应分析
Types of Reactions
(S)-3-Methyl-1,4-oxazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazocane oxides.
Reduction: Reduction reactions can convert the oxazocane ring into different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazocane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazocane oxides, while substitution reactions can introduce various alkyl or acyl groups into the ring structure.
科学研究应用
(S)-3-Methyl-1,4-oxazocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential ligand for biological receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism by which (S)-3-Methyl-1,4-oxazocane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms or catalytic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
®-3-Methyl-1,4-oxazocane: The enantiomer of (S)-3-Methyl-1,4-oxazocane, differing in its spatial configuration.
1,4-Oxazepane: A similar seven-membered ring compound but without the methyl group.
1,4-Dioxane: A related compound with two oxygen atoms in the ring instead of one nitrogen and one oxygen.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both nitrogen and oxygen in the ring structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
(3S)-3-methyl-1,4-oxazocane |
InChI |
InChI=1S/C7H15NO/c1-7-6-9-5-3-2-4-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
InChI 键 |
YEIPWLNGJYUUPV-ZETCQYMHSA-N |
手性 SMILES |
C[C@H]1COCCCCN1 |
规范 SMILES |
CC1COCCCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13327013.png)

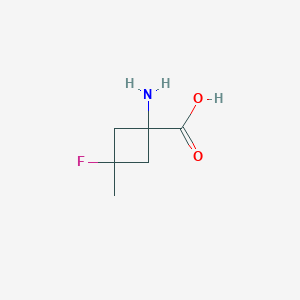

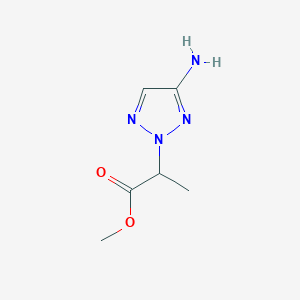

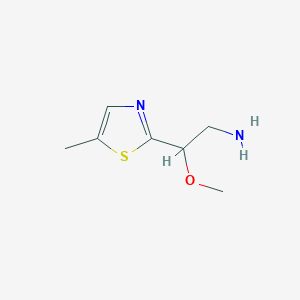
![(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13327046.png)

![2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13327070.png)
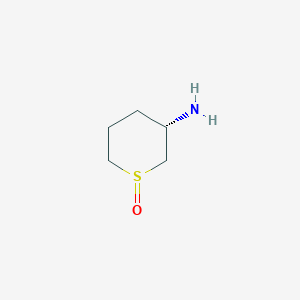
![7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13327075.png)
